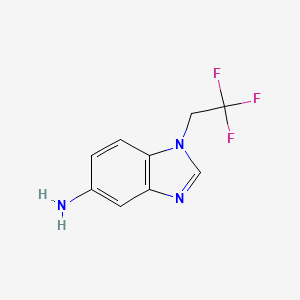

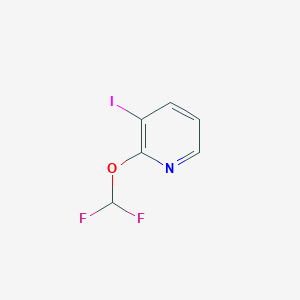

1-(2,2,2-Trifluoroethyl)benzimidazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound that is a constituent of many bioactive heterocyclic compounds . It’s of wide interest because of its diverse biological and clinical applications. Benzimidazole derivatives, such as “1-(2,2,2-Trifluoroethyl)benzimidazol-5-amine”, are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole derivatives can be synthesized via a variety of methods. For instance, a fast and convenient method for synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds has been described via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a variety of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-(2,2,2-Trifluoroethyl)benzimidazol-5-amine, as a benzimidazole derivative, has been investigated for its potential in corrosion inhibition. For example, studies on benzimidazole derivatives like 2-aminomethyl benzimidazole (ABI) have shown effectiveness in preventing mild steel corrosion in acidic media. These compounds achieve corrosion protection by adsorbing on the steel surface and forming insoluble complexes with ferrous species (Tang et al., 2013).

Synthetic Strategies in Pharmaceuticals

Benzimidazole, a core structure in compounds like this compound, is commonly used in pharmaceuticals. Improved synthetic strategies for benzimidazole derivatives, often involving oxidative coupling of primary amines, have been developed for pharmaceutical applications (Largeron & Nguyen, 2017).

Antimicrobial and Cytotoxic Activity

Some benzimidazole derivatives exhibit notable antimicrobial and cytotoxic activities. For instance, specific benzimidazole-based compounds have shown promising antibacterial and cytotoxic properties in vitro, suggesting potential applications in medical research and drug development (Noolvi et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives have been used in the development of materials for Organic Light-Emitting Diodes (OLEDs). Molecules combining benzimidazole with other electron-transporting moieties have shown potential in enhancing the performance of OLEDs (Ge et al., 2008).

Antioxidant Properties

Research into benzimidazole derivatives has also explored their antioxidant properties. Certain benzimidazole compounds have shown efficacy in inhibiting lipid peroxidation in the liver, indicating potential antioxidant benefits (Kuş et al., 2004).

Cancer Treatment

Benzimidazole derivatives have been investigated for their potential in cancer treatment. For example, ABT-888, a PARP inhibitor derived from benzimidazole, has demonstrated efficacy in preclinical models and has been explored in clinical trials for cancer therapy (Penning et al., 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzimidazole compounds, which this compound is a derivative of, are known to act as corrosion inhibitors for various metals .

Mode of Action

Benzimidazole derivatives, including 1-(2,2,2-Trifluoroethyl)benzimidazol-5-amine, are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that the compound may interact with its targets by forming a protective film on the metal surface, thereby reducing the rate of corrosion .

Biochemical Pathways

The inhibitive effect of benzimidazole derivatives on corrosion suggests that they may interfere with the electrochemical processes that lead to corrosion .

Pharmacokinetics

The compound’s benzimidazole structure suggests that it may have similar pharmacokinetic properties to other benzimidazole derivatives .

Result of Action

The primary result of the action of this compound is likely to be a reduction in the rate of corrosion of the metals it is applied to . This is achieved through the formation of a protective film on the metal surface .

Action Environment

The efficacy and stability of this compound, like other benzimidazole derivatives, may be influenced by environmental factors such as the presence of corrosive media. Benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c10-9(11,12)4-15-5-14-7-3-6(13)1-2-8(7)15/h1-3,5H,4,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWIOJCSBKIHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN2CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250199-46-2 |

Source

|

| Record name | 1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

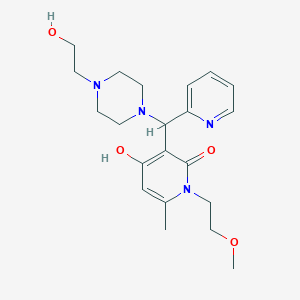

![5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2474249.png)

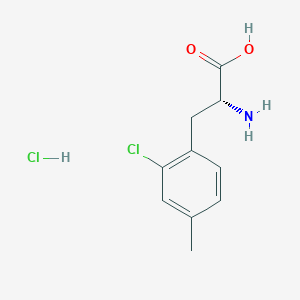

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2474256.png)

![3-(4-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2474262.png)

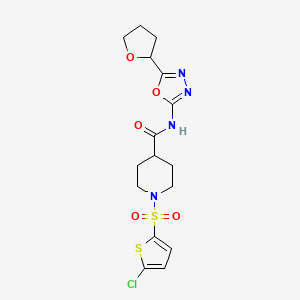

![4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2474263.png)